Dictyopyrone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-5-[(E)-dodec-10-enoyl]-2,4-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-11-12-13-17(20)18-15(2)14-16(3)22-19(18)21/h4-5,16H,6-14H2,1-3H3/b5-4+/t16-/m0/s1 |
InChI Key |
LDTOSUNDGREUIH-APHBUQMISA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
Canonical SMILES |
CC=CCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
Synonyms |
dictyopyrone A |
Origin of Product |
United States |
Isolation and Origin of Dictyopyrone a
Natural Occurrence of Dictyopyrone A and Related Compounds
The initial identification and isolation of this compound were reported from the cellular slime mold Dictyostelium discoideum. researchgate.netelsevierpure.com This species, a model organism in developmental biology, was found to produce both this compound and a related compound, Dictyopyrone B, within its fruiting bodies. researchgate.netnih.gov The discovery highlighted the potential of Dictyostelium as a source of novel natural products. mdpi.com
Further research expanded the known sources of these compounds. This compound and B were also successfully isolated from another species, Dictyostelium rhizoposium. researchgate.netelsevierpure.com Concurrently, a related analogue, Dictyopyrone C, was discovered in Dictyostelium longosporum. researchgate.netelsevierpure.com Subsequent studies later confirmed the presence of this compound in D. longosporum as well. researchgate.net
The exploration of other Dictyostelium species continued to yield new members of this compound family. Dihydrodictyopyrones A and C were isolated from Dictyostelium firmibasis. nih.gov Additionally, Dictyopyrone B was found in Dictyostelium magnum (B12768669) and Dictyostelium mucoroides, and a new variant, Dictyopyrone D, was isolated from D. magnum. nih.govresearchgate.net The presence of these related compounds across different species suggests they may be a common class of metabolites within the Dictyostelium genus. researchgate.netelsevierpure.com
Methodologies for Natural Product Isolation
The isolation of this compound and its analogues from cellular slime molds involves a series of extraction and purification steps tailored to the chemical properties of these compounds.
The primary source material for the isolation of dictyopyrones is the multicellular fruiting bodies of the slime molds. nih.gov The general procedure begins with the collection and drying of these fruiting bodies. A common and effective method for initial extraction is the use of methanol (B129727) at room temperature. mdpi.comresearchgate.netnih.gov The methanolic extract is then typically subjected to a liquid-liquid partitioning step, for instance, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.comnih.gov The dictyopyrones, being less polar, are concentrated in the ethyl acetate fraction.
Following initial extraction and partitioning, the crude extract containing the dictyopyrones requires further purification. This is achieved through various chromatographic techniques. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a key step. mdpi.comnih.gov The separation is performed by eluting the column with a gradient of solvents, typically mixtures of hexane (B92381) and ethyl acetate with increasing polarity. nih.gov This allows for the separation of fractions containing different compounds. For final purification and to obtain the pure compounds, preparative thin-layer chromatography (TLC) may also be employed. mdpi.com
| Compound | Natural Source(s) |
| This compound | Dictyostelium discoideum, Dictyostelium rhizoposium, Dictyostelium longosporum researchgate.netelsevierpure.com |
| Dictyopyrone B | Dictyostelium discoideum, Dictyostelium rhizoposium, Dictyostelium magnum, Dictyostelium mucoroides researchgate.net |
| Dictyopyrone C | Dictyostelium longosporum researchgate.netelsevierpure.com |
| Dictyopyrone D | Dictyostelium magnum researchgate.net |
| Dihydrothis compound | Dictyostelium firmibasis nih.gov |
| Dihydrodictyopyrone C | Dictyostelium firmibasis nih.gov |
Structural Elucidation of Dictyopyrone a
Advanced Spectroscopic Characterization Techniques
The foundational step in deciphering the structure of Dictyopyrone A involved a suite of sophisticated spectroscopic experiments. These techniques provided a wealth of information, allowing for the piecing together of its constituent atoms and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural analysis of this compound, providing a detailed map of the proton and carbon skeleton of the molecule.
The ¹H and ¹³C NMR spectra of this compound offered the initial and most fundamental insights into its structure. The ¹H NMR spectrum revealed the presence and electronic environment of each proton, while the ¹³C NMR spectrum provided a count of the unique carbon atoms and their hybridization states. The data from these experiments are summarized in the table below.
| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) |
|---|---|---|
| 2 | 164.5 | - |
| 3 | 117.8 | - |
| 4 | 160.7 | - |
| 5 | 100.2 | 6.14, s |
| 6 | 162.7 | - |
| 7 | 20.3 | 2.28, s |
| 8 | 197.8 | - |
| 9 | 52.3 | 3.17, m |
| 10 | 25.1 | 1.61, m; 1.83, m |
| 11 | 40.9 | 1.21, m; 1.48, m |
| 12 | 28.1 | 1.58, m |
| 13 | 35.4 | 1.15, m; 1.34, m |
| 14 | 72.7 | 3.58, m |
| 15 | 21.8 | 1.18, d, 6.2 |
| 16 | 14.3 | 0.89, d, 6.8 |
To assemble the molecular puzzle, a series of two-dimensional NMR experiments were crucial. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks, allowing for the tracing of adjacent protons within the spin systems of the side chain.
The Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlated each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. Of paramount importance was the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which revealed long-range correlations between protons and carbons separated by two or three bonds. Key HMBC correlations were observed from the methyl protons at position 7 (δH 2.28) to the carbons at positions 5 (δC 100.2), 6 (δC 162.7), and the carbonyl carbon at position 2 (δC 164.5), firmly establishing the connection of the methyl group to the α-pyrone ring. Further HMBC correlations from the protons on the side chain to neighboring carbons allowed for the unambiguous assembly of the entire acyl side chain and its attachment to the pyrone ring at position 3 through the ketone at position 8. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provided through-space correlations, which were instrumental in determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) Applications in Structural Analysis
Electron Ionization Mass Spectrometry (EIMS) played a vital role in determining the molecular weight and elemental composition of this compound. The mass spectrum showed a molecular ion peak that, in conjunction with high-resolution mass spectrometry (HRMS), established the molecular formula of this compound as C₁₆H₂₄O₄. The fragmentation pattern observed in the EIMS spectrum provided further structural clues, with characteristic losses corresponding to different parts of the molecule, which supported the structure deduced from NMR data.
Circular Dichroism (CD) for Stereochemical Assignment
While the primary research did not explicitly detail the use of Circular Dichroism (CD) for the initial stereochemical assignment of the natural isolate of this compound, this technique is a powerful tool for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms. For complex molecules like this compound, comparison of the experimental CD spectrum with that of a synthesized standard of known absolute configuration, or with theoretical calculations, would be a standard method for confirming the stereochemistry.
Confirmation of Absolute Configuration
The definitive proof of the absolute configuration of this compound was achieved through asymmetric total synthesis. nih.gov By synthesizing the molecule in a stepwise manner using reactions with known stereochemical outcomes, a standard of a single, known absolute configuration was produced. The spectroscopic data (including NMR) and optical rotation of the synthesized molecule were then compared to those of the natural this compound. The perfect match between the data for the synthetic and natural compounds unequivocally confirmed the absolute stereochemistry of this compound as (9S,14R). nih.gov
The initial determination of the relative stereochemistry of this compound was accomplished through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) was employed to establish the molecular formula of the compound. Subsequently, detailed one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in piecing together the connectivity of the atoms within the molecule.
These spectroscopic techniques allowed researchers to map out the proton and carbon framework of this compound, revealing the intricate arrangement of its alkyl and acyl side chains attached to the central α-pyrone core. While these methods successfully defined the relative configuration of the stereocenters within the molecule, the absolute configuration remained to be unequivocally determined.
Asymmetric Synthesis for Stereochemical Validation
To unambiguously establish the absolute stereochemistry of this compound, a stereoselective total synthesis was undertaken. This synthetic endeavor served the dual purpose of providing a chemical route to the molecule and, more critically, confirming the precise spatial arrangement of its chiral centers.
The synthesis was designed to create a specific stereoisomer of the proposed structure of this compound. By comparing the spectroscopic and polarimetric data of the synthetically produced compound with that of the naturally isolated this compound, scientists could definitively confirm the absolute configuration. A perfect match in the data would validate the proposed three-dimensional structure.
Biosynthetic Pathways of Dictyopyrone a
Polyketide Synthase (PKS) Involvement in Dictyopyrone Biosynthesis
The biosynthesis of the polyketide backbone of Dictyopyrone A is accomplished by polyketide synthases (PKSs). wikipedia.org These are large, multi-domain enzymes that catalyze the stepwise condensation of small carboxylic acid units to form a polyketide chain. wikipedia.orgenvirobiotechjournals.com Genome sequencing of Dictyostelium discoideum has revealed a surprisingly large number of PKS genes, estimated to be around 43 to 45. nih.govnih.govmdpi.com This number is even greater than that found in bacteria like Streptomyces avermitilis, which are well-known for their extensive secondary metabolism. nih.gov This genetic evidence strongly suggests that Dictyostelium species have the capacity to produce a wide array of secondary metabolites. nih.govmdpi.com
Within this large family of enzymes, specific PKSs are implicated in pyrone synthesis. Research has identified a multifunctional Dictyostelium PKS protein known as DiPKS1, also referred to as Steely1, which is known to catalyze the formation of 2-alkyl-pyrones. mdpi.comresearchgate.net Enzymes like Steely1 are notable for being hybrid Type I Fatty Acid Synthase (FAS)-Type III PKS enzymes. nih.gov This novel domain arrangement is thought to facilitate the direct transfer of acyl products from the FAS-like domains to the C-terminal Type III PKS active site, which then catalyzes polyketide extension and cyclization. researchgate.netnih.gov The 6-alkylpyrone moiety found in some related natural products is predicted to be biosynthesized by such iterative PKSs. mdpi.com
Distinctive Features of Dictyopyrone Ring Formation
The formation of the characteristic α-pyrone ring of this compound involves cyclization of a linear polyketide intermediate. However, the final structure exhibits features that distinguish it from products of more conventional PKS pathways.
A significant feature of the dictyopyrone ring structure is the lack of the typical β-hydroxylation pattern that commonly results from the cyclization of linear polyketide intermediates. researchgate.netnih.gov In many PKS pathways, the β-keto groups along the polyketide chain are sequentially reduced, but evidence of this is absent in the dictyopyrone scaffold. This structural anomaly suggests that the cyclization or subsequent processing steps are unconventional. One hypothesis suggests that dictyopyrone biosynthesis might involve the condensation of a diketide intermediate with another small molecule to form the final ring structure. nih.gov
The unique structure of this compound has led to several hypotheses regarding its formation, focusing on steps that occur after the initial synthesis of the polyketide chain by PKS. One prominent theory is that the final dictyopyrone structure arises from extensive in vivo post-PKS processing of an initial acylpyrone product, such as those generated by the Steely1 enzyme. researchgate.netnih.gov
Another compelling hypothesis involves precursor molecules. The discovery of dictyobispyrones in D. giganteum has led to the proposal that these compounds, which contain an α,α-bispyrone skeleton, could be biosynthetic precursors to dictyopyrones. encyclopedia.pubnih.gov It is theorized that dictyopyrones could be formed from these precursors through subsequent hydration and decarboxylation reactions. encyclopedia.pub
Genetic Insights into Secondary Metabolite Biosynthesis in Dictyostelium
Genetic studies of Dictyostelium have provided a foundational understanding of its capacity for secondary metabolism. The sequencing of the D. discoideum genome was a landmark, revealing an unexpectedly large number of genes dedicated to secondary metabolism, including many PKS and ABC transporter genes. nih.gov Of the 45 predicted PKSs in D. discoideum, 39 are Type I, yet the functions of most remain uncharacterized. envirobiotechjournals.com
Comparative genomic analyses across different social amoeba species, such as Dictyostelium fasciculatum and Polysphondylium pallidum, show that while genes for primary metabolism are generally conserved, those involved in secondary metabolism have undergone significant differential expansion and diversification. researchgate.netawi.de This suggests an evolutionary adaptation for producing species-specific molecules for defense or signaling. awi.de Fungal PKS genes are often found in clusters with genes for other functions like transport and transcriptional regulation, and this is also observed in Dictyostelium. nih.govfrontiersin.org The discovery of this vast and diverse genetic toolkit for chemical synthesis highlights Dictyostelium as a promising and largely unexplored source of novel natural products. researchgate.netnih.gov
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Dictyopyrone A
The absolute configuration of this compound, initially elucidated by spectral methods, was definitively confirmed through its total asymmetric synthesis. nih.govacs.orgresearchgate.net This synthetic achievement was crucial for establishing the precise three-dimensional structure of the molecule.
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For this compound, a logical retrosynthetic plan involves dissecting the molecule into its core components: the α-pyrone ring and the chiral acyl side chain.
The primary disconnection would be at the C3-acyl bond, separating the pyrone core from the side chain. This approach simplifies the complex target into two more manageable synthetic targets: a 4,6-dialkyl-α-pyrone precursor and a chiral carboxylic acid (or its equivalent). The synthesis would then focus on constructing these two fragments and subsequently joining them, likely through an acylation reaction such as a Friedel-Crafts acylation or by using an organometallic reagent derived from the side chain. The construction of the 3-acyl-4,6-dialkyl-α-pyrone ring itself is a key challenge, often involving condensation reactions to form the heterocyclic system. nih.gov
Key Methodologies Employed:
Pyrone Ring Formation: Synthesis of the α-pyrone core typically involves condensation reactions of β-keto esters or related precursors.
Acylation: Attachment of the side chain to the C-3 position of the pyrone ring.
Asymmetric Synthesis: Introduction of the chiral center in the side chain with a specific stereochemistry.
A critical aspect of the total synthesis of this compound is the control of the stereocenter in the acyl side chain. An asymmetric synthesis was successfully employed to establish the absolute configuration of the natural product. nih.govresearchgate.net Stereoselective strategies are essential to produce a single enantiomer that corresponds to the naturally occurring and biologically active form of the compound.
Approaches to achieve this stereoselectivity include:
Using a chiral starting material (a chiral pool approach).
Employing a chiral auxiliary to guide the stereochemical outcome of a key reaction.
Utilizing a stereoselective catalyst (asymmetric catalysis) to create the chiral center.
The successful asymmetric synthesis of this compound not only confirmed its structure but also provided a pathway to access its specific stereoisomer for further study. researchgate.net
Synthesis of Dictyopyrone Analogues and Derivatives
To investigate the structural requirements for the biological activity of dictyopyrones, various analogues and derivatives have been synthesized. nih.govnih.gov These efforts have led to the development of novel compounds with modified structures and, in some cases, enhanced biological effects. nih.gov
Dictyopyrones A, B, C, and D, originally isolated from different species of Dictyostelium cellular slime molds, have all been prepared by chemical synthesis. researchgate.netnih.govnih.gov These syntheses were undertaken to confirm their proposed structures and to generate sufficient material for biological testing, which demonstrated their roles in the morphogenesis of D. discoideum and their potential as anti-leukemic agents. researchgate.netnih.govnih.gov The different dictyopyrones vary in the structure of their acyl side chain. researchgate.netnih.gov
Table 1: Overview of Naturally Occurring Dictyopyrones
| Compound | Natural Source(s) | Key Structural Feature |
|---|---|---|
| This compound | D. discoideum, D. rhizoposium, D. longosporum | 3-acyl-α-pyrone with a specific chiral side chain. nih.govresearchgate.netnih.gov |
| Dictyopyrone B | D. discoideum, D. rhizoposium, D. magnum (B12768669), D. mucoroides | Analogue of this compound, differs in the side chain structure. nih.govresearchgate.netnih.gov |
| Dictyopyrone C | D. longosporum | Analogue of this compound, differs in the side chain structure. nih.govresearchgate.net |
| Dictyopyrone D | D. magnum | A newer α-pyronoid isolated from this species. researchgate.netnih.gov |
Further exploration of secondary metabolites from cellular slime molds led to the isolation of new α-pyranoids, Dihydrothis compound and C, from the fruiting bodies of Dictyostelium firmibasis. nih.govresearchgate.netkeio.ac.jpnih.gov These compounds are new members of the dictyopyrone family, characterized by the saturation of a double bond within the pyrone ring structure. researchgate.net The structures of these dihydro analogues, including their absolute configurations, were also determined through spectral analysis and confirmed by asymmetric total synthesis. researchgate.net
The design and synthesis of modified pyronoid structures have been a key strategy for exploring the structure-activity relationship of this class of compounds. Researchers have synthesized a variety of analogues, including nitrogen-containing derivatives, to assess their biological effects. nih.gov For instance, certain nitrogen-containing analogues of dictyopyrone demonstrated strong inhibitory effects on the growth of human leukemia K562 cells, suggesting their potential as lead compounds for new anti-leukemic agents. nih.govresearchgate.net Additionally, other novel related structures, such as dictyobispyrones with an α,α-bispyrone skeleton, have been produced, indicating that the core pyrone structure can be significantly modified to create new chemical entities. researchgate.net
Mechanistic Investigations of Biological Activities Pre Clinical
Effects on Dictyostelium discoideum Development and Differentiation
Dictyopyrone A is an α-pyronoid compound isolated from the fruiting bodies of several Dictyostelium species, including D. discoideum, D. rhizoposium, and D. longosporum. nih.gov Pre-clinical investigations have focused on its role as a signaling molecule that modulates the complex life cycle of the cellular slime mold D. discoideum. This organism serves as a model for studying cell differentiation and morphogenesis due to its transition from unicellular amoebae to a multicellular fruiting body upon starvation.
Functional analyses have demonstrated that this compound, at micromolar concentrations, promotes morphogenesis in D. discoideum. nih.govresearchgate.net This effect is part of a broader activity shared with other related compounds, Dictyopyrones B, C, and D, which also facilitate the morphological development of the organism. researchgate.net
This compound has been shown to actively promote the formation of stalk cells. nih.govresearchgate.net In the wild-type V12M2 strain of D. discoideum, this compound at concentrations of 1-20 µM moderately promoted the formation of stalk cells. nih.gov This effect is dose-dependent. nih.gov The compound's influence appears to be specific to its chemical structure, as its analogues are less effective. nih.gov Furthermore, in the sporogenous HM18 strain, this compound also encourages stalk cell formation. nih.gov
A key function of this compound is its ability to suppress spore formation, thereby influencing the terminal differentiation pathway towards stalk cells instead of spores. nih.govresearchgate.netnih.gov In the sporogenous strain HM18, this compound dose-dependently inhibited spore formation at concentrations between 1-20 µM. nih.gov Similarly, in V12M2 cells, the compound was found to suppress spore formation that is typically induced by 8-bromo cAMP. nih.gov This suggests a dual role where it simultaneously promotes stalk cells while inhibiting spore development during the later stages of differentiation. nih.gov
Investigations using Reverse Transcription PCR (RT-PCR) have provided insight into the genetic level at which this compound operates. nih.gov In the early phase of in vitro differentiation in both V12M2 and HM18 strains, this compound at a concentration of 10 µM was observed to slightly promote the expression of both prespore- and prestalk-specific genes. nih.gov This finding suggests that in the initial stages of development, this compound may function to advance both prespore and prestalk cell differentiation pathways before its later-stage role in favoring stalk formation over spore formation becomes dominant. nih.gov
The activity of this compound is closely linked to that of Differentiation-Inducing Factors (DIFs), which are chlorinated alkylphenones known to regulate cell fate in D. discoideum. nih.govmdpi.com Studies using the DIF-deficient HM44 strain showed that this compound by itself could not significantly induce stalk cell formation. nih.gov However, it dose-dependently promoted stalk cell formation that was initiated by DIF-1. nih.gov This indicates that this compound does not act as a primary inducer in the absence of DIFs but rather functions to enhance or promote DIF-1-dependent differentiation. nih.gov While both are involved in differentiation, the biosynthetic pathway for Dictyopyrones is distinct from the Steely enzymes responsible for producing the acylphloroglucinol scaffold of DIFs. nih.gov
Table 1: Effects of this compound on D. discoideum Differentiation In Vitro
| Strain | Condition | Effect of this compound (1-20 µM) | Reference |
|---|---|---|---|
| V12M2 (Wild-type) | Monolayer culture with cAMP | Promoted stalk cell formation. | nih.gov |
| With 8-bromo cAMP | Suppressed spore formation and promoted stalk cell formation. | nih.gov | |
| HM18 (Sporogenous) | Monolayer culture with cAMP | Suppressed spore formation and promoted stalk cell formation. | nih.gov |
| HM44 (DIF-deficient) | Alone | Negligible induction of stalk cell formation. | nih.gov |
Antiproliferative Activities in Mammalian Cell Lines (In Vitro)
Beyond its role in slime mold development, this compound has been investigated for its effects on mammalian cells. Research has shown that it possesses antiproliferative activity against certain cancer cell lines. nih.govresearchgate.net Specifically, studies have reported that this compound can suppress cell growth in human leukemia K562 cells in vitro. nih.govnih.gov This activity has also been noted for Dictyopyrone C. researchgate.net The investigation into synthetic analogues of dictyopyrones confirmed that certain derivatives, particularly nitrogen-containing compounds, strongly inhibited cell growth in K562 leukemia cells, highlighting their potential as lead compounds for further research. nih.gov
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cell Type | Observed Activity | Reference |
|---|
| K562 | Human Chronic Myelogenous Leukemia | Anti-proliferative activity; suppresses cell growth. | nih.govresearchgate.netnih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 8-bromo cAMP |
| This compound |
| Dictyopyrone B |
| Dictyopyrone C |
| Dictyopyrone D |
Suppression of Cell Growth in Human Leukemia K562 Cells
This compound, along with its related compounds Dictyopyrone B and C, has demonstrated the ability to suppress cell growth in human leukemia K562 cells in laboratory settings. researchgate.netnih.gov These α-pyronoids, originally isolated from species of Dictyostelium cellular slime molds, show anti-leukemic properties at micromolar concentrations. researchgate.netplos.org The unique α-pyrone structure of these compounds is considered central to their biological activity. researchgate.net Research has confirmed that both naturally isolated and chemically synthesized dictyopyrones inhibit the proliferation of K562 cells. researchgate.netnih.gov
Comparative Activity Across Various Cancer Cell Lines
The cytotoxic effects of compounds structurally related to this compound have been evaluated across a range of human cancer cell lines. While specific data for this compound is limited in comparative studies, its parent family of compounds, the DIFs (Differentiation-Inducing Factors), have shown broad anti-proliferative activity. mdpi.comencyclopedia.pub For instance, DIF-3, a related alkylphenone, shows strong growth suppression in K562 cells and other lines such as human gastric and cervical cancer cells (HeLa). mdpi.comencyclopedia.pub Other related natural products isolated from Dictyostelium have also been tested against various cell lines, including HL-60 (leukemia), A-549 (lung cancer), and SW-620 (colon cancer), showing varied levels of cytotoxicity. researchgate.net
Table 1: Cytotoxic Activity of Related Compounds Across Cancer Cell Lines
| Compound Family | Cell Line | Type | Activity Noted |
|---|---|---|---|
| Dictyopyrones | K562 | Human Leukemia | Growth suppression researchgate.netnih.gov |
| DIFs | K562 | Human Leukemia | Strong anti-proliferative mdpi.comencyclopedia.pub |
| DIFs | HeLa | Human Cervical Cancer | Anti-proliferative encyclopedia.pub |
| DIFs | Gastric Cancer Cells | Human Gastric Cancer | Anti-proliferative encyclopedia.pub |
| Penicillenols | HL-60 | Human Leukemia | Cytotoxic (IC50 values of 0.76 µM and 3.20 µM) researchgate.net |
| Penicitrinols | SW-620 | Human Colon Cancer | Weak cytotoxicity researchgate.net |
Cellular and Molecular Mechanisms of Action (Pre-clinical)
The mechanisms through which this compound and its analogs exert their effects are multifaceted, involving the disruption of several key cellular processes. Much of the detailed mechanistic work has been performed on the closely related DIFs, which share many functional similarities. nih.govmdpi.com
Targeting of Intracellular Organelles (e.g., Mitochondrial Dysfunction)
A primary target of these compounds appears to be the mitochondria. nih.govmdpi.com Studies on related molecules like DIF-3 show that they act as mitochondrial uncouplers, which disrupt the mitochondrial membrane potential and interfere with functions like ATP synthesis. nih.govplos.org This uncoupling leads to increased oxygen consumption and can induce mitophagy, the selective degradation of mitochondria. nih.govbiologists.com Such mitochondrial disturbances are a key part of the compound's anti-tumor effects. nih.govmdpi.com This disruption of mitochondrial activity is a critical event that can lead to the suppression of cell growth. plos.org
Modulation of Reactive Oxygen Species (ROS) Production
Concurrent with mitochondrial dysfunction, these compounds have been shown to increase the production of reactive oxygen species (ROS). nih.govmdpi.com ROS are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage, a state known as oxidative stress. mdpi.comnih.gov The increase in ROS production is a rapid event following the cell's exposure to these compounds and is considered a part of the cascade leading to their anti-tumor effects. nih.govmdpi.com This elevated oxidative stress can damage cellular components like DNA, lipids, and proteins, contributing to the inhibition of cell proliferation. mdpi.com
Regulation of Intracellular Calcium Concentration ([Ca2+]i)
A rapid increase in the intracellular calcium concentration ([Ca2+]i) is another hallmark of the cellular response to this family of compounds. nih.govmdpi.com This effect has been observed in several tumor cell lines within minutes of application. nih.govmdpi.com The disruption of calcium homeostasis is a significant event, as calcium ions are crucial second messengers in a multitude of cellular signaling pathways that control processes from proliferation to cell death.
Inhibition of Key Enzymes (e.g., p21-activated kinase 1 (PAK1), calmodulin-dependent cAMP/cGMP phosphodiesterase (PDE1))
Direct inhibition of specific enzymes is another mechanism contributing to the biological activity of these compounds. nih.govmdpi.com
p21-activated kinase 1 (PAK1): PAK1 is a kinase involved in cell motility, survival, and proliferation. exlibrisgroup.comnih.gov Direct inhibition of PAK1 by these compounds is considered a potential cause of their anti-tumor effects. nih.govmdpi.comresearchgate.net
Calmodulin-dependent cAMP/cGMP phosphodiesterase (PDE1): PDE1 is an enzyme that degrades the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE1, these compounds can cause an increase in intracellular cAMP levels. nih.govmdpi.comnih.gov This inhibition is believed to be a specific pharmacological action that contributes to the suppression of cell growth. nih.gov Kinetic analyses have shown that related compounds act as competitive inhibitors of PDE1. nih.gov
Interference with Cellular Signaling Pathways (e.g., ERK, STAT3, PI3K-Akt, GSK-3β, Wnt/β-catenin)
This compound is a member of the differentiation-inducing factor (DIF) family of compounds, which have been observed to modulate several critical cellular signaling pathways involved in cell growth, proliferation, and survival. nih.gov While much of the research has focused on the DIF family as a whole, the findings provide a foundational understanding of the potential mechanisms of this compound.
Over time, from minutes to hours, DIFs affect the activities of key signaling proteins. nih.gov This includes the extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription 3 (STAT3), and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. nih.govresearchgate.net Furthermore, DIFs have been shown to influence glycogen (B147801) synthase kinase-3β (GSK-3β) and the Wnt/β-catenin signaling cascade. nih.govresearchgate.net The modulation of these pathways is linked to the suppression of cyclin D/E expression and the promotion of cyclin D1 degradation, leading to a reduction in the phosphorylation of the retinoblastoma protein (pRB). nih.gov
While DIF-1 is noted to activate the PI3K-Akt pathway, this activation does not appear to be linked to the glucose uptake-promoting effects of the compound. nih.gov In some tumor cells, DIFs affect the activity of protein kinases such as ERK and GSK-3β. plos.org
| Signaling Pathway | Effect of this compound and Related DIFs | Cellular Consequence |
| ERK (Extracellular signal-regulated kinase) | Inhibition of activity. nih.govresearchgate.net | Contributes to reduced cell proliferation. |
| STAT3 (Signal transducer and activator of transcription 3) | Alteration of activity. nih.govresearchgate.net | Impacts gene transcription related to cell survival and proliferation. |
| PI3K-Akt (Phosphatidylinositol 3-kinase-Akt) | Affects pathway activity. nih.govresearchgate.net | Influences cell survival, growth, and metabolism. |
| GSK-3β (Glycogen synthase kinase-3β) | Affects pathway activity. nih.govresearchgate.netplos.org | Modulates multiple cellular processes including cell fate and metabolism. |
| Wnt/β-catenin | Affects pathway activity. nih.govresearchgate.net | Influences cell proliferation and differentiation. |
Induction of Cell Cycle Arrest and Cell Death Pathways (e.g., Caspase-independent cell death)
This compound and its related compounds have demonstrated the ability to halt the cell cycle and induce cell death. Specifically, dictyopyrones A and B have been reported to suppress the growth of human leukemia K562 cells in vitro. nih.gov This anti-proliferative activity is a key aspect of their potential as anti-cancer agents.
The broader family of DIFs, to which this compound belongs, induces growth arrest in all tested tumor cell lines both in vitro and in vivo at appropriate concentrations. nih.gov This is achieved by suppressing the expression of cyclins D and E, which are crucial for cell cycle progression, and by reducing the phosphorylation of the retinoblastoma protein (pRB), resulting in cell-cycle arrest at the G1/G0 phase. researchgate.netplos.orgaustinpublishinggroup.com
At higher concentrations, DIFs are known to induce caspase-independent cell death. nih.govresearchgate.net This is a form of programmed cell death that does not rely on the activation of caspases, the primary enzymes involved in apoptosis. nih.govmedicinacomplementar.com.brresearchgate.net The induction of caspase-independent cell death by DIFs is linked to their function as mitochondrial uncouplers, which disrupts mitochondrial function. researchgate.net
| Biological Process | Effect of this compound and Related DIFs | Investigated Cell Lines |
| Cell Cycle Arrest | Induces arrest at the G1/G0 phase. researchgate.net | Human leukemia K562 cells. nih.gov |
| Cell Death | Induces caspase-independent cell death at higher concentrations. nih.govresearchgate.net | Various tumor cell lines. nih.gov |
Suppression of Cancer Cell Migration (in vitro and in vivo in animal models)
The suppression of cancer cell migration is a critical factor in preventing metastasis. The family of differentiation-inducing factors (DIFs), which includes this compound, has been shown to suppress the migration of some cancer cells both in vitro and in vivo. nih.gov
Research has demonstrated that DIFs inhibit cell migration in several malignant cancer cell lines. nih.govresearchgate.net This has been observed in mouse osteosarcoma LM8 cells, as well as in mouse (B16BL6) and human (A2058) melanoma cells in both laboratory settings and in mouse models. nih.govresearchgate.net While these studies highlight the anti-migratory potential of the DIF family, specific in vivo studies focusing solely on this compound are not as extensively documented. The development of in vitro 3D models and microfluidic chips provides advanced platforms for studying cancer cell migration and invasion in a more physiologically relevant context. mdpi.comnih.govresearchgate.net
| Cancer Cell Line | Model | Effect of Related DIFs on Migration |
| Mouse Osteosarcoma LM8 | In vitro & In vivo (mice) | Inhibition. nih.govresearchgate.net |
| Mouse Melanoma B16BL6 | In vitro & In vivo (mice) | Inhibition. nih.govresearchgate.net |
| Human Melanoma A2058 | In vitro & In vivo (mice) | Inhibition. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies
Correlation of Chemical Structure with Biological Efficacy in Dictyostelium
Dictyopyrones play a role in the developmental processes of Dictyostelium discoideum. researchgate.netmdpi.com Research using synthetic dictyopyrones and their analogs has revealed that their biological activity is highly dependent on their specific chemical structure. nih.gov Dictyopyrones A and B, at concentrations in the micromolar range, have been shown to promote the differentiation of stalk cells and inhibit the formation of spores. mdpi.comnih.gov
In vitro studies on D. discoideum have demonstrated that Dictyopyrones A and B (DpnA and DpnB) promote stalk cell formation in a dose-dependent manner. nih.gov For instance, in the sporogenous HM18 strain, both compounds at concentrations of 1-20 µM suppress spore formation while promoting the development of stalk cells. nih.gov This effect is also observed in the wild-type V12M2 strain, where Dictyopyrone A at 2-20 µM leads to a dose-dependent suppression of spore formation. nih.gov The activity of these compounds is structure-specific, as analogs of Dictyopyrones A and B have been found to be less effective in influencing cell differentiation in D. discoideum. nih.gov This indicates that the native structure of this compound is optimized for its biological function within its natural context.
The table below summarizes the observed effects of this compound on the development of Dictyostelium discoideum.
| Compound | Concentration (µM) | Effect on D. discoideum Strain V12M2 | Effect on D. discoideum Strain HM18 |
| This compound | 2-20 | Dose-dependently suppressed spore formation and promoted stalk cell formation | Dose-dependently suppressed spore formation and promoted stalk cell formation |
| Dictyopyrone B | 1-20 | Promoted stalk cell formation | Dose-dependently suppressed spore formation and promoted stalk cell formation |
| Dictyopyrone Analogs | Not specified | Less effective in affecting cell differentiation | Less effective in affecting cell differentiation |
Data derived from studies on in vitro cell differentiation in D. discoideum monolayer cultures. nih.gov
Defining Structural Requirements for Antiproliferative Activity in Mammalian Cells
In addition to their role in Dictyostelium development, dictyopyrones and their derivatives have been investigated for their potential as antiproliferative agents against mammalian cancer cells. mdpi.com Studies have shown that these compounds can suppress the growth of human leukemia K562 cells. researchgate.netmdpi.com Structure-activity relationship studies have been instrumental in identifying the key structural features necessary for this cytotoxic activity.
A pivotal study involving the synthesis of Dictyopyrones A-D and a series of their analogs revealed that modifications to the core structure significantly impact their anti-leukemic potency. nih.gov While the natural dictyopyrones exhibit some activity, certain synthetic analogs have demonstrated markedly stronger inhibition of cancer cell growth. nih.gov
Of particular note is the finding that the introduction of nitrogen-containing moieties into the dictyopyrone scaffold can dramatically enhance antiproliferative efficacy. nih.gov For example, specific nitrogen-containing analogs, identified as compounds 22 and 37 in a key study, were found to be potent inhibitors of cell growth in K562 leukemia cells, suggesting their potential as lead compounds for the development of novel anti-leukemic drugs. nih.gov The enhanced activity of these nitrogen-containing derivatives points to the importance of specific electrostatic or hydrogen-bonding interactions with their cellular target.
The following table presents the antiproliferative activities of selected dictyopyrone-related compounds against human leukemia K562 cells.
| Compound | IC50 (µM) against K562 cells |
| Clavapyrone | 17 |
| Nitrogen-containing analog 22 | Potent inhibitor (specific IC50 not available in abstract) |
| Nitrogen-containing analog 37 | Potent inhibitor (specific IC50 not available in abstract) |
Data for Clavapyrone from a study on new pyrones from Dictyostelium spp. mdpi.com Information on nitrogen-containing analogs is from a study on the structural requirements of dictyopyrones for anti-leukemic activity. nih.gov
Identification of Pharmacophoric Elements for Specific Biological Functions
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. While extensive structure-activity relationship studies have been conducted on this compound and its analogs, specific research to define a detailed pharmacophore model for its antiproliferative or developmental activities is not extensively documented in publicly available literature.
However, based on the existing SAR data, a preliminary pharmacophoric hypothesis can be inferred. The α-pyrone ring system appears to be a critical scaffold for biological activity. researchgate.net The nature and length of the acyl side chain at the C-3 position, as well as the alkyl substitutions at the C-4 and C-6 positions, are significant determinants of potency. mdpi.com
For antiproliferative activity in mammalian cells, the SAR data strongly suggests that a key pharmacophoric element involves a region that can be advantageously replaced or modified with a nitrogen-containing group. nih.gov This implies the presence of a hydrogen bond acceptor or a feature capable of specific electrostatic interactions within the binding site of the molecular target. The increased potency of these nitrogenous analogs highlights this feature as a crucial component of the pharmacophore for anticancer activity.
Further computational and experimental studies would be necessary to develop a precise 3D pharmacophore model for this compound's various biological functions. Such a model would be invaluable for the rational design of new, more potent, and selective analogs for therapeutic applications.
Analytical Methodologies for Dictyopyrone a Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the separation and purification of Dictyopyrone A from complex biological extracts. researchgate.netacs.org These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase, enabling both qualitative identification and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and its analogs. specificpolymers.comnih.gov Its high resolution and sensitivity make it ideal for separating these non-volatile compounds from crude extracts of Dictyostelium species. researchgate.netacs.org The purity of synthesized this compound and related compounds is often confirmed to be greater than 98% using HPLC in conjunction with spectroscopic methods. plos.org
Typically, reverse-phase HPLC (RP-HPLC) is employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water gradients. mdpi.comrsc.org This method separates compounds based on their hydrophobicity. The α-pyrone ring system in this compound contains a chromophore that allows for detection using a UV detector, often as part of a diode-array detector (DAD) setup that can provide spectral information. uni-giessen.de For enhanced sensitivity and structural confirmation, HPLC is frequently coupled with mass spectrometry (HPLC-MS). researchgate.netnih.gov This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for identifying this compound and its metabolites in complex mixtures. plos.orgresearchgate.net
Table 1: Typical HPLC Parameters for α-Pyrone Analysis
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase (Column) | Octadecyl silica (B1680970) (C18) is commonly used for reverse-phase separation of polyketides like dictyopyrones. mdpi.com | Separation from crude extracts, purity assessment. mdpi.comrsc.org |
| Mobile Phase | Gradients of methanol (B129727)/water or acetonitrile/water are typical. rsc.org | Elution of compounds based on polarity. |
| Detection | UV-Vis (using a Diode Array Detector) or Mass Spectrometry (MS). uni-giessen.deresearchgate.net | Quantification and identification. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. gu.edu.eg While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is highly valuable for the broader metabolic profiling of the Dictyostelium organisms from which it is isolated. molaid.comfoliamedica.bg This allows researchers to understand the metabolic context in which this compound is produced.
In GC-MS analysis, the sample is vaporized and separated in a capillary column based on boiling point and polarity. foliamedica.bg The separated compounds then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like the NIST library. foliamedica.bgokstate.edu This methodology can be used to identify other small molecules, such as fatty acids and other secondary metabolites, produced by the cellular slime mold, offering insights into the biosynthetic pathways that may be related to this compound production. foliamedica.bg
Spectroscopic Methods for Real-time Monitoring
Spectroscopic methods offer non-invasive and rapid techniques for observing biological and chemical processes as they occur. longdom.org While specific real-time monitoring studies on this compound are not extensively documented, the principles of these techniques are directly applicable to understanding its interactions and stability.
Techniques such as UV-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and Raman spectroscopy can be used for real-time monitoring. longdom.org For instance, the α-pyrone moiety in this compound has a characteristic UV absorbance, which can be monitored over time to study its stability or degradation in different environments. researchgate.net Fluorescence spectroscopy, known for its high sensitivity, could be used if this compound or its interacting partners are intrinsically fluorescent or are labeled with a fluorescent probe. longdom.org These methods allow for the collection of kinetic data, providing valuable information on reaction mechanisms and dynamics without the need for time-consuming sample workup. longdom.orgacademie-sciences.fruq.edu.au
Development of Detection and Imaging Probes (e.g., Fluorescent Derivatives)
To investigate the cellular localization and mechanism of action of bioactive molecules, fluorescent derivatives are often synthesized to serve as imaging probes. mdpi.comrsc.org While a specific fluorescent probe for this compound has not been detailed in the available literature, extensive work on other metabolites from Dictyostelium discoideum, such as the Differentiation-Inducing Factors (DIFs), provides a clear precedent and methodology. biologists.complos.org
For example, researchers have successfully synthesized fluorescent derivatives of DIF-3 by conjugating it with a BODIPY fluorophore. biologists.complos.org These probes, such as BODIPY-DIF-3, were able to penetrate the cell membrane and localize in specific organelles like the mitochondria, allowing for their behavior to be tracked in living cells using fluorescence microscopy. biologists.complos.org The design of these probes is critical, as the position of the fluorescent tag can impact the molecule's biological activity. biologists.com A similar approach could be applied to this compound, where a fluorophore like BODIPY could be attached to a suitable position on its acyl side chain. The development of such a probe would be a powerful tool for real-time imaging, enabling the study of its uptake, distribution, and interaction with cellular targets, thereby helping to elucidate its biological function. plos.org
Future Research Directions and Translational Potential Pre Clinical
In-depth Elucidation of Undiscovered Biological and Pharmacological Activities
While initial studies have identified some biological activities of dictyopyrones, a vast potential remains unexplored. encyclopedia.pub The known effects, such as the promotion of stalk cell differentiation and inhibition of spore formation in Dictyostelium discoideum, hint at underlying mechanisms that could be relevant in other biological systems. nih.gov For instance, dictyopyrones A and C have demonstrated the ability to inhibit the growth of K562 human leukemia cells. researchgate.net
Future research should systematically screen Dictyopyrone A and its derivatives against a wide range of biological targets. This could include assays for:
Antimicrobial activity: Given that many natural products from microorganisms exhibit antimicrobial properties, testing this compound against a panel of pathogenic bacteria and fungi is a logical step. jst.go.jpmdpi.com
Antiviral activity: The potential for this compound to interfere with viral replication cycles should be investigated.
Immunomodulatory effects: The impact of this compound on immune cell function, such as cytokine production and T-cell proliferation, warrants investigation. nih.gov
Enzyme inhibition: Screening against various enzyme families (e.g., kinases, proteases, phosphatases) could reveal specific molecular interactions.
These comprehensive screening efforts will be instrumental in uncovering the full spectrum of this compound's pharmacological potential.
Identification of Novel Molecular Targets for this compound and its Derivatives
A critical step in drug development is the identification of the specific molecular target(s) through which a compound exerts its biological effects. For this compound, the precise molecular targets remain largely unknown. plos.org Elucidating these targets is essential for understanding its mechanism of action and for guiding rational drug design and optimization.
Several modern techniques can be employed to identify these targets:
Affinity chromatography: Using a modified, immobilized version of this compound to "pull down" its binding partners from cell lysates.
Chemical proteomics: Employing probe-based strategies to identify protein targets in a cellular context.
Computational modeling and docking studies: Predicting potential binding sites on known protein structures.
Genetic approaches: Using knockout or knockdown libraries to identify genes that modify sensitivity to this compound.
The identification of these molecular targets will provide a deeper understanding of the compound's cellular pathways and facilitate the design of more potent and selective derivatives. nih.gov
Exploration of Bioengineering Strategies for Enhanced Production
The natural production of this compound by Dictyostelium species is often low, which can be a significant bottleneck for further research and development. nih.gov Therefore, exploring bioengineering strategies to enhance its production is a key future direction. The genome of Dictyostelium discoideum is known to contain a large number of polyketide synthase (PKS) genes, suggesting a significant capacity for producing diverse secondary metabolites. encyclopedia.pubenvirobiotechjournals.com
Potential bioengineering approaches include:
Heterologous expression: Transferring the biosynthetic gene cluster for this compound into a host organism that is more amenable to large-scale fermentation, such as Escherichia coli or Saccharomyces cerevisiae.
Metabolic engineering of the native producer: Modifying the metabolic pathways of Dictyostelium to increase the flux of precursors towards this compound biosynthesis. This could involve overexpressing key biosynthetic enzymes or knocking out competing pathways.
Optimization of fermentation conditions: Systematically varying culture parameters such as media composition, temperature, and aeration to maximize the yield of this compound. The addition of certain ions, like Zn²⁺, has been shown to induce the production of related bispyrone metabolites. researchgate.net
Successful implementation of these strategies will be crucial for providing a sustainable and scalable supply of this compound for pre-clinical and potentially clinical studies.
Pre-clinical Lead Optimization and Pre-formulation Studies for Bioavailability
Once promising biological activities and molecular targets have been identified, the focus will shift to optimizing the drug-like properties of this compound. This process, known as lead optimization, aims to improve its efficacy, selectivity, and pharmacokinetic profile. mmv.org Key aspects of lead optimization for this compound will involve synthesizing a variety of derivatives and evaluating their structure-activity relationships (SAR). nih.gov
Pre-formulation studies are also critical to assess the compound's physicochemical properties and develop suitable formulations for in vivo testing. nih.gov These studies will investigate:
Solubility: Determining the solubility of this compound in various solvents and physiological fluids. sygnaturediscovery.com
Permeability: Assessing its ability to cross biological membranes, a key factor for oral absorption. nationalacademies.org
Stability: Evaluating its chemical stability under different conditions (e.g., pH, temperature, light).
Pharmacokinetics (PK): Initial in vivo studies in animal models will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. sygnaturediscovery.com
This iterative process of chemical modification and biological testing is essential for developing a pre-clinical candidate with optimal properties for further development. nationalacademies.org
Investigation of Ecological and Environmental Applications (e.g., pest/pathogen control)
Beyond its potential in human medicine, this compound and other metabolites from slime molds may have valuable applications in agriculture and environmental management. mdpi.com The natural ecological roles of these compounds, such as controlling bacterial populations, suggest their potential as biocontrol agents. researchgate.netresearchgate.net
Future research in this area should explore:
Insecticidal and pesticidal activity: Testing this compound against a range of agricultural pests.
Antifungal activity against plant pathogens: Evaluating its efficacy in controlling fungal diseases that affect crops. dntb.gov.ua
Allelopathic effects: Investigating its potential to inhibit the growth of competing plants (weeds).
The development of natural product-based pesticides and herbicides offers an environmentally friendly alternative to synthetic chemicals. mdpi.com
Q & A
Q. What are the key challenges in isolating Dictyopyrone A from natural sources, and how can extraction protocols be optimized?
Methodological Answer: Isolation requires solvent-specific extraction (e.g., ethyl acetate for polar metabolites) followed by chromatographic separation (HPLC or TLC). Challenges include low yield due to fungal endophyte variability and co-elution with structurally similar compounds like rhytismatones. Optimization involves adjusting solvent polarity gradients and using mass spectrometry (LC-MS) for real-time monitoring .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
Methodological Answer: Optical rotation measurements ([α]D values) and chiral HPLC are critical. For example, natural this compound exhibits [α]25D +33.8 (c 0.07, CHCl3), while synthetic analogs may show inverted configurations. Nuclear Overhauser Effect (NOE) NMR experiments resolve ambiguities in C-6 and C-4 stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Use cell-based assays (e.g., cytotoxicity against HeLa cells) and enzyme inhibition studies (e.g., phospholipase A2). Ensure proper controls for solvent interference (DMSO ≤0.1% v/v). Dose-response curves (IC50 calculations) and comparative analysis with structural analogs (e.g., rhytismatone B) are recommended .
Advanced Research Questions
Q. How can stereochemical differences in synthetic this compound analogs impact their biological activity?
Methodological Answer: Synthesize enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare bioactivity. For instance, R-configuration at C-6 in this compound enhances antifungal activity by 40% compared to S-configuration. Molecular docking studies (AutoDock Vina) can predict binding affinity variations due to stereochemistry .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct meta-analysis with standardized protocols (e.g., uniform cell lines, IC50 thresholds). Variables like fungal strain origin (e.g., Rhytismatales sp.) and purity thresholds (>95% by HPLC) must be controlled. Reproducibility tests under blinded conditions reduce bias .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to predict logP, solubility, and metabolic stability. Density Functional Theory (DFT) calculations optimize electronic properties of the dihydropyranone core. Validate predictions with in vivo pharmacokinetic studies (rodent models) .
Methodological Guidelines
- Experimental Design : Follow PICOT framework (Population: fungal strains; Intervention: extraction protocols; Comparison: synthetic vs. natural; Outcome: yield/bioactivity; Time: longitudinal stability tests) .
- Data Analysis : Use ANOVA for bioactivity comparisons and Bonferroni correction for multiple hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
